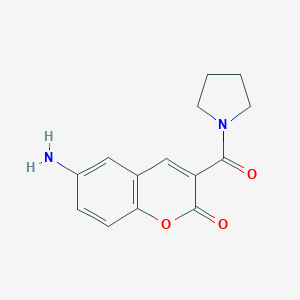

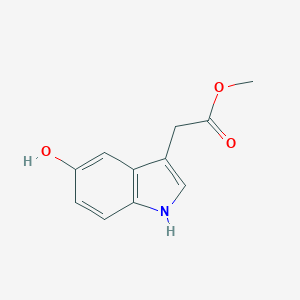

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate

Descripción general

Descripción

“Methyl 2-(1H-indol-3-yl)acetate” is an endogenous metabolite . Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” were not found, indole derivatives have been synthesized for various pharmacological activities . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives have been extensively studied for their potential in treating cancer. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some indole compounds have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a consistent way with colchicine . This suggests that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be explored as a potential agent for developing tubulin polymerization inhibitors, a promising approach in cancer therapy.

Antimicrobial Activity

The indole nucleus is known to possess antimicrobial properties. Indole derivatives can be synthesized and screened for various pharmacological activities, including antimicrobial action. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .

Neurodegenerative Diseases

Indoles play a role in cell biology and have been associated with neuroprotective effects. Research into indole derivatives could lead to breakthroughs in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by providing insights into the modulation of neurochemical pathways .

Anti-inflammatory Applications

Indole derivatives have shown promise in anti-inflammatory applications. For example, analogs of indomethacin, a nonsteroidal anti-inflammatory drug, have been synthesized with indole scaffolds and assessed for their COX-2 inhibitory activity . This indicates that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be a candidate for developing new anti-inflammatory drugs.

Antiviral Agents

Indole derivatives have been reported to exhibit antiviral activities. They have been prepared and tested against a broad range of RNA and DNA viruses, showing inhibitory activity against influenza A and other viruses. This suggests that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be explored for its potential as an antiviral agent .

Antidiabetic Effects

The indole nucleus is also being explored for its antidiabetic effects. By affecting insulin signaling pathways or glucose metabolism, indole derivatives could offer a new avenue for diabetes treatment .

Antioxidant Properties

Indole compounds are known to have antioxidant properties, which are crucial in protecting cells from oxidative stress. This property can be harnessed in various applications, including the prevention of diseases caused by oxidative damage .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. They are involved in the regulation of plant growth and development. Research into “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could provide insights into its use as a plant growth regulator or in the synthesis of new agrochemicals .

Mecanismo De Acción

Target of Action

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is a derivative of indole . Indole derivatives are known to interact with multiple receptors, making them biologically active compounds . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

It is mentioned that methyl 2-(1h-indol-3-yl)acetate has antitumor activity , suggesting that it may have a role in inhibiting tumor growth.

Propiedades

IUPAC Name |

methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPIRXLDEXTULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

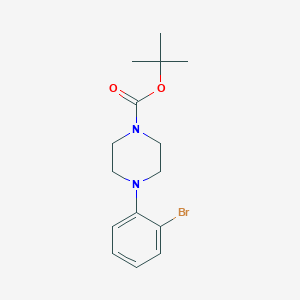

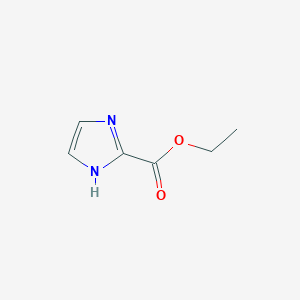

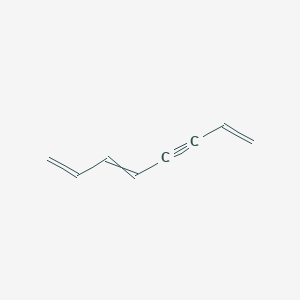

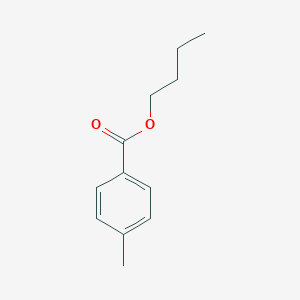

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)